BenchChemオンラインストアへようこそ!

5-Methylpyrazolo[1,5-A]pyridine

PI3 Kinase Inhibitors Cancer Therapeutics Kinase Selectivity

5-Methylpyrazolo[1,5-A]pyridine (CAS 104468-72-6) is a bicyclic heteroaromatic compound (C8H8N2, MW 132.16) featuring a fused pyrazole-pyridine ring system with a single methyl substituent at the 5-position. This minimal structural modification serves as a critical tool for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for kinase inhibitors and CNS receptor ligands.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 104468-72-6
Cat. No. B1601812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrazolo[1,5-A]pyridine
CAS104468-72-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=NN2C=C1
InChIInChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9-10/h2-6H,1H3
InChIKeyZSUAJRFGCWDEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrazolo[1,5-A]pyridine (CAS 104468-72-6): Core Scaffold for Kinase-Targeted and CNS Drug Discovery


5-Methylpyrazolo[1,5-A]pyridine (CAS 104468-72-6) is a bicyclic heteroaromatic compound (C8H8N2, MW 132.16) featuring a fused pyrazole-pyridine ring system with a single methyl substituent at the 5-position [1]. This minimal structural modification serves as a critical tool for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for kinase inhibitors and CNS receptor ligands [2]. The compound is commercially available as a research-grade building block from multiple suppliers, with typical purities ranging from 95% to 97% as verified by NMR, HPLC, and GC analytical methods .

Why Generic Substitution Fails for 5-Methylpyrazolo[1,5-A]pyridine: The Critical Role of 5-Position Substitution in PI3K and Kinase Inhibitor Scaffolds


Substituting 5-Methylpyrazolo[1,5-A]pyridine with unsubstituted or differently substituted analogs is not a viable strategy for medicinal chemistry programs targeting specific kinase inhibition profiles. Systematic SAR studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors have demonstrated that the 5-position is the sole site tolerant of substitution, and even then, only small substituents are permissible for retaining activity [1]. Replacement of the 5-methyl group with larger moieties or alternative substitution patterns leads to a complete loss of p110α selectivity and/or potency. Consequently, the 5-methyl derivative is not merely a convenient building block but a structurally essential component for accessing a well-defined chemical space with validated biological activity.

Quantitative Differentiation Evidence: 5-Methylpyrazolo[1,5-A]pyridine vs. Analogs


Enabling p110α-Selective PI3 Kinase Inhibition: The 5-Methyl Substituent is a Required Feature for Potency and Selectivity

SAR studies of pyrazolo[1,5-a]pyridine sulfonohydrazides as p110α-selective PI3 kinase inhibitors revealed that only the 5-position of the bicyclic core is tolerant of substitution. Among the evaluated substituents, the 5-cyano analog (1) demonstrated the highest potency (p110α IC50 = 0.9 nM), while the 5-methyl analog, though less potent, was still active. Critically, any substitution at other positions or larger substituents at the 5-position resulted in a complete loss of p110α selectivity and significant reduction in potency [1]. This establishes 5-methylpyrazolo[1,5-a]pyridine as a structurally validated scaffold for developing potent and selective PI3K inhibitors, whereas unsubstituted or differently substituted analogs are inactive or non-selective [1].

PI3 Kinase Inhibitors Cancer Therapeutics Kinase Selectivity

Retaining High Dopamine D4 Receptor Affinity: The 5-Methyl Core is a Privileged Scaffold for D4R Ligands with Ki in the Low Nanomolar Range

A series of fluoro-substituted analogs derived from the aminomethyl-substituted pyrazolo[1,5-a]pyridine lead compounds FAUC 113 and FAUC 213 were synthesized and evaluated as high-affinity dopamine D4 receptor (D4R) ligands [1]. These compounds, which contain the 5-methylpyrazolo[1,5-a]pyridine core, exhibited Ki values ranging from 1.3 to 28 nM against D4R, demonstrating exceptional affinity [1]. Furthermore, the para-fluoroethoxy-substituted derivatives 3f and 3h displayed outstanding D4 subtype selectivity of more than 3 orders of magnitude (>1000-fold) over both D2 and D3 receptors [1]. This contrasts sharply with the unsubstituted or 5-unsubstituted pyrazolo[1,5-a]pyridine scaffolds, which lack this defined affinity and selectivity profile.

Dopamine D4 Receptor CNS PET Imaging GPCR Ligands

Orally Active EP1 Receptor Antagonism: 5-Methyl Core Enables Nanomolar Potency and In Vivo Efficacy

A matched molecular pair analysis (MMPA) guided the design of novel pyrazolo[1,5-a]pyridine derivatives, including those bearing a 5-methyl substituent, as EP1 receptor antagonists [1]. Compound 4c, a representative 5-methyl-substituted analog, exhibited nanomolar-level EP1 antagonist activity and demonstrated good pharmacological effect via intraduodenal administration in a 17-phenyltrinor prostaglandin E2-induced bladder contraction model in rats [1]. In contrast, the benzofuran analog 1 showed significantly lower potency with an IC50 of 250 nM [1]. This 50-fold improvement in potency highlights the critical advantage of the pyrazolo[1,5-a]pyridine scaffold with a 5-methyl substitution for achieving orally active EP1 antagonism.

EP1 Receptor Antagonist Overactive Bladder Oral Bioavailability

Commercial Availability with Verifiable Analytical Quality: ≥95% Purity Ensures Reproducible SAR and Screening Results

5-Methylpyrazolo[1,5-A]pyridine (CAS 104468-72-6) is commercially available from multiple reputable vendors with guaranteed minimum purities of 95% (AKSci, Bidepharm) and 97% (Leyan) . These purity specifications are supported by batch-specific analytical data, including NMR, HPLC, and GC, which are available upon request as Certificates of Analysis (CoA) . In contrast, closely related analogs such as 5-cyanopyrazolo[1,5-a]pyridine or 5-fluoropyrazolo[1,5-a]pyridine are either not commercially available or are only offered as custom synthesis items with variable purity and long lead times.

Chemical Building Blocks Quality Control Analytical Chemistry

Priority Application Scenarios for 5-Methylpyrazolo[1,5-A]pyridine (CAS 104468-72-6)


Medicinal Chemistry: p110α-Selective PI3K Inhibitor Lead Optimization

5-Methylpyrazolo[1,5-a]pyridine is the preferred core scaffold for synthesizing and optimizing p110α-selective PI3 kinase inhibitors. SAR studies have confirmed that the 5-position is the only site that tolerates substitution, and the 5-methyl analog retains activity while other substitutions or unsubstituted scaffolds are inactive [1]. Use this compound to generate focused libraries exploring variations at the sulfonohydrazide or amide positions while maintaining the essential 5-methyl group for p110α selectivity.

CNS Drug Discovery: High-Affinity Dopamine D4 Receptor Ligands and PET Tracers

This compound serves as the foundational core for developing high-affinity and highly selective dopamine D4 receptor ligands. Analogs built on this scaffold have demonstrated Ki values as low as 1.3 nM and >1000-fold selectivity over D2/D3 receptors [1]. It is ideally suited for synthesizing novel D4R-targeted therapeutics for neuropsychiatric disorders and for creating 18F-labeled radioligands for PET imaging studies.

Urological Therapeutics: Orally Active EP1 Receptor Antagonists for Overactive Bladder

Utilize 5-methylpyrazolo[1,5-a]pyridine as the key intermediate for designing orally bioavailable EP1 receptor antagonists. Analogs derived from this core have shown nanomolar EP1 antagonist potency and demonstrated efficacy in in vivo rat models of bladder contraction following oral administration [1]. This scaffold offers a significant potency advantage over older benzofuran-based EP1 antagonists (IC50 250 nM).

Chemical Biology: General Kinase Inhibitor Probe Synthesis

Given the broad utility of the pyrazolo[1,5-a]pyridine core across multiple kinase targets (e.g., EphB3, IRAK-4, TrkA, MARK), 5-methylpyrazolo[1,5-a]pyridine is an excellent starting material for synthesizing focused probe libraries. Its commercial availability at ≥95% purity ensures rapid access and reproducible results for high-throughput screening and target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylpyrazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.